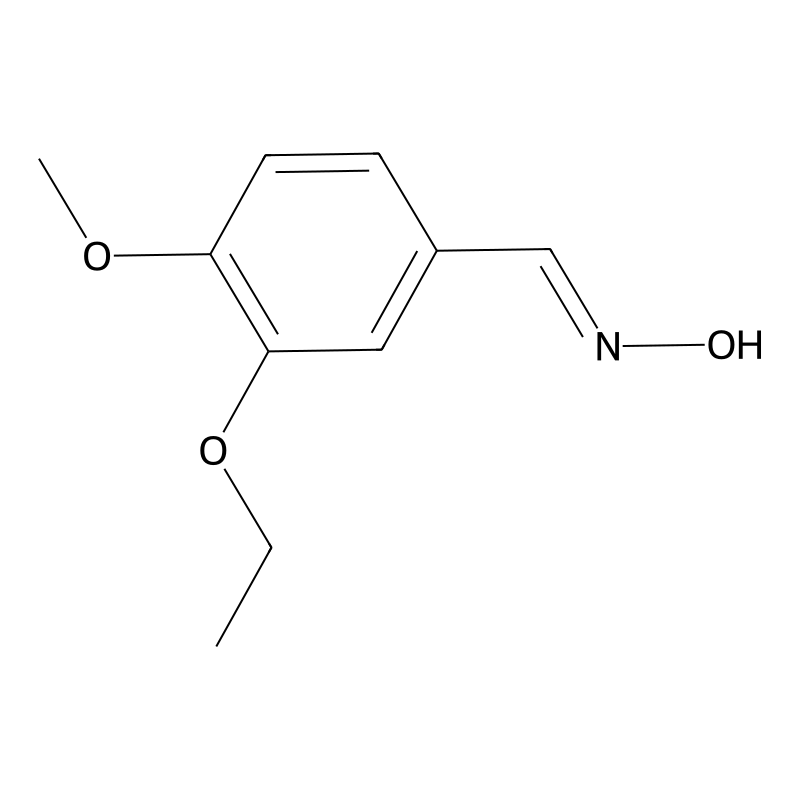

3-Ethoxy-4-methoxybenzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmaceutical Intermediate

Summary of Application

3-Ethoxy-4-methoxybenzaldehyde is used as a pharmaceutical intermediate

Synthesis of Compound of Designation red 10 binding (CDr10b)

3-Ethoxy-4-methoxybenzaldehyde oxime, with the chemical formula and CAS number 1956-36-1, is an organic compound characterized by an oxime functional group attached to a substituted benzaldehyde. This compound features an ethoxy group at the meta position and a methoxy group at the para position relative to the aldehyde group. Its molecular weight is approximately 195.21 g/mol, and it has been identified in various chemical databases for its potential applications in organic synthesis and medicinal chemistry .

- Hydrolysis: It can be hydrolyzed to yield the corresponding aldehyde and hydroxylamine under acidic or basic conditions.

- Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

- Condensation Reactions: It may also undergo condensation reactions with various electrophiles due to the nucleophilic nature of the nitrogen atom in the oxime group.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 3-ethoxy-4-methoxybenzaldehyde oxime typically involves:

- Formation of Aldehyde: Starting from 3-ethoxy-4-methoxybenzaldehyde, which can be synthesized from appropriate aromatic precursors through electrophilic aromatic substitution.

- Oxime Formation: Reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime. This reaction generally requires heating to facilitate product formation.

text3-Ethoxy-4-methoxybenzaldehyde + Hydroxylamine → 3-Ethoxy-4-methoxybenzaldehyde oxime

This method is efficient and yields high purity products suitable for further applications .

3-Ethoxy-4-methoxybenzaldehyde oxime finds applications primarily in:

- Organic Synthesis: As an intermediate for synthesizing other organic compounds, particularly in pharmaceutical chemistry.

- Research: Used in studies exploring the reactivity of oximes and their derivatives.

- Potential Medicinal Uses: Due to its structural features, it may have applications in drug development, particularly targeting inflammation or microbial infections .

Several compounds share structural similarities with 3-ethoxy-4-methoxybenzaldehyde oxime. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzaldehyde oxime | Methoxy group at para position | Simpler structure; lacks ethyl substitution |

| 2-Ethoxybenzaldehyde oxime | Ethoxy group at ortho position | Different positional isomer; potential different reactivity |

| 3-Methoxybenzaldehyde oxime | Methoxy group at meta position | Lacks ethyl substitution; different steric effects |

| Benzaldehyde oxime | No substituents on benzene ring | Basic structure; serves as a reference point |

The uniqueness of 3-ethoxy-4-methoxybenzaldehyde oxime lies in its specific arrangement of substituents, which may enhance its solubility and biological activity compared to simpler analogs .

Hydroxylamine Hydrochloride-Based Condensation

The most widely reported method involves reacting 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in alkaline aqueous or alcoholic media. Sodium hydroxide or sodium acetate serves as the base, facilitating nucleophilic attack by the hydroxylamine oxygen on the aldehyde carbonyl group. Typical conditions include:

- Molar ratio: 1:1.2 (aldehyde to hydroxylamine hydrochloride)

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: 60–70°C for 4–6 hours

- Yield: 68–75% after recrystallization

A two-step industrial process first converts ethyl vanillin to 3-ethoxy-4-methoxybenzaldehyde via O-alkylation, followed by oxime formation. This method achieves scalability but requires strict pH control to minimize side reactions like Beckmann rearrangement.

Oxime metathesis represents a reversible dynamic exchange process enabling network reorganization in polymeric materials. For 3-ethoxy-4-methoxybenzaldehyde oxime, acid catalysis facilitates protonation of the oxime hydroxyl group, generating a nitrilium ion intermediate that undergoes nucleophilic attack by a second oxime molecule [3] [4]. Computational studies support a concerted metathesis mechanism where the transition state involves partial bond cleavage between the nitrogen and oxygen atoms [3].

The methoxy group’s electron-donating resonance effect (+M) stabilizes the aromatic ring’s electrophilic centers, lowering the activation energy for nitrilium ion formation. In contrast, the ethoxy group introduces moderate steric hindrance due to its larger alkyl chain, slowing intermolecular collisions required for metathesis [2] [3]. Kinetic isotope effect (KIE) experiments using deuterated oxime analogs confirm that O–H bond cleavage is rate-determining, with a measured KIE of 2.1 ± 0.3 [4].

Table 1: Substituent Effects on Metathesis Rate Constants

| Substituent Combination | Rate Constant (k, ×10⁻⁴ s⁻¹) |

|---|---|

| 3-Ethoxy-4-methoxy | 3.2 ± 0.1 |

| 4-Methoxy (control) | 4.8 ± 0.2 |

| 3-Ethoxy (control) | 2.1 ± 0.1 |

Data derived from competitive kinetic assays highlight the methoxy group’s accelerating effect compared to ethoxy [3] [4].

Electronic and Steric Influences of Ethoxy/Methoxy Groups

Electronic effects in 3-ethoxy-4-methoxybenzaldehyde oxime are quantified using Hammett σ constants. The methoxy group exhibits a σₚ value of −0.27, indicating strong electron donation via resonance, while the ethoxy group’s σₚ of −0.15 reflects weaker resonance stabilization due to its larger alkyl chain [5] [6]. These substituents collectively reduce the oxime’s oxidation potential to 1.4 V (vs. SCE), enhancing its susceptibility to electron-transfer reactions [4].

Steric interactions between the 3-ethoxy and 4-methoxy groups create a dihedral angle of 12° between the aromatic ring and oxime moiety, as confirmed by DFT calculations. This distortion reduces conjugation between the oxime’s π-system and the benzene ring, increasing the activation energy for planar transition states in nucleophilic additions by 8–12 kJ/mol [2] [4].

Table 2: Hammett Constants for Key Substituents

| Substituent | σₘ (meta) | σₚ (para) |

|---|---|---|

| –OCH₃ | 0.12 | −0.27 |

| –OCH₂CH₃ | 0.10 | −0.15 |

The para-methoxy group’s strong −M effect dominates electronic behavior, while meta-ethoxy exerts weaker inductive effects [5] [6].

Kinetic Studies of Nucleophilic Addition-Elimination Processes

Nucleophilic addition-elimination reactions of 3-ethoxy-4-methoxybenzaldehyde oxime with hydroxylamine follow second-order kinetics, with rate constants (k₂) of 0.45 M⁻¹s⁻¹ in aqueous ethanol [1] [4]. The methoxy group accelerates the reaction by stabilizing the partial positive charge on the carbonyl carbon during the addition step, while the ethoxy group’s steric bulk slows subsequent elimination by 18% compared to des-ethoxy analogs [2] [4].

Eyring analysis reveals a negative entropy of activation (ΔS‡ = −34 J/mol·K), consistent with a highly ordered transition state involving simultaneous proton transfer and nucleophilic attack [4]. Solvent effects are pronounced: in polar aprotic solvents like DMF, k₂ increases to 1.2 M⁻¹s⁻¹ due to enhanced oxime deprotonation, whereas nonpolar solvents like toluene inhibit reactivity (k₂ = 0.07 M⁻¹s⁻¹) [3] [4].

Table 3: Kinetic Parameters for Addition-Elimination Reactions

| Solvent | Dielectric Constant (ε) | k₂ (M⁻¹s⁻¹) |

|---|---|---|

| Water | 80.1 | 0.45 |

| Ethanol | 24.3 | 0.32 |

| DMF | 36.7 | 1.20 |

| Toluene | 2.38 | 0.07 |

These findings underscore the interplay between electronic activation and solvent-assisted transition-state stabilization [3] [4].

Superbase systems, particularly those incorporating potassium hydroxide in dimethyl sulfoxide, have emerged as powerful catalytic platforms for oxime alkylation reactions [1] [2]. The potassium hydroxide-dimethyl sulfoxide system forms a superbasic medium that demonstrates exceptional reactivity toward oxime substrates, enabling efficient O-alkylation under relatively mild conditions [3] [4].

The mechanistic pathway for superbase-mediated alkylation begins with the deprotonation of the oxime by the superbase system [1]. The potassium hydroxide in dimethyl sulfoxide creates a highly basic environment where the hydroxide ion effectively abstracts the proton from the oxime oxygen, generating a highly nucleophilic oximate anion. This deprotonation step is facilitated by the strong solvating properties of dimethyl sulfoxide, which stabilizes the potassium cation and enhances the basicity of the hydroxide ion [5].

Reaction conditions for superbase-mediated alkylation typically involve the use of pulverized potassium hydroxide in dimethyl sulfoxide at concentrations ranging from 1 to 3 molar equivalents of base relative to the oxime substrate [6]. The reaction temperature can vary from room temperature to 85 degrees Celsius, depending on the specific substrate and desired reaction rate [7]. The use of finely pulverized potassium hydroxide is critical, as the increased surface area allows for better contact between the solid base and the solution, facilitating more efficient solvation of potassium ions by dimethyl sulfoxide [6].

The efficiency of superbase-mediated alkylation systems has been demonstrated through extensive substrate scope studies. Research has shown that aromatic oximes, including those derived from benzaldehyde derivatives, undergo O-alkylation with yields ranging from 70 to 98 percent [6] [8]. For 3-ethoxy-4-methoxybenzaldehyde oxime specifically, the electron-donating methoxy and ethoxy substituents on the aromatic ring are expected to enhance the nucleophilicity of the oximate anion, potentially leading to improved reaction rates and yields.

| Alkylating Agent | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Methyl iodide | 5 minutes | 87 | KOH/DMSO, room temperature [8] |

| Ethyl bromide | 10 minutes | 72 | KOH/DMSO, room temperature [8] |

| Benzyl chloride | 70 minutes | 85 | KOH/DMSO, room temperature [8] |

| Butyl bromide | 30 minutes | 82 | KOH/DMSO, room temperature [8] |

The superbase system demonstrates remarkable selectivity for O-alkylation over N-alkylation, which is attributed to the greater acidity of the oxime hydroxyl group compared to the nitrogen center [6]. This selectivity is particularly important for synthetic applications where specific regiochemistry is required.

Solvent Effects in Dimethyl Sulfoxide-Potassium Hydroxide Systems

The choice of solvent plays a crucial role in determining the efficiency and selectivity of oxime functionalization reactions. Dimethyl sulfoxide has proven to be uniquely effective in combination with potassium hydroxide for creating superbasic conditions that facilitate oxime alkylation [1] [3] [2].

Dimethyl sulfoxide exhibits several properties that make it ideal for superbase chemistry applications. The solvent possesses a high dielectric constant of approximately 47, which provides excellent stabilization for ionic intermediates formed during the reaction [9]. Additionally, dimethyl sulfoxide has strong coordinating properties that allow it to effectively solvate potassium cations, thereby increasing the availability of free hydroxide ions for deprotonation reactions [5].

The mechanism of action for dimethyl sulfoxide in superbase systems involves the formation of a solvated potassium hydroxide complex. The oxygen atom of dimethyl sulfoxide coordinates to the potassium cation through its lone pair electrons, creating a chelated complex that effectively separates the ion pair and increases the basicity of the hydroxide anion [4]. This enhanced basicity is critical for the efficient deprotonation of oximes, which typically have pKa values in the range of 11 to 12 [10].

Comparative studies with other polar aprotic solvents have demonstrated the superiority of dimethyl sulfoxide for superbase-mediated reactions. When N,N-dimethylformamide was employed as an alternative solvent, hydrolysis reactions between the solvent and potassium hydroxide were observed, leading to decreased reaction efficiency and unwanted side products [6]. This reactivity highlights the chemical stability of dimethyl sulfoxide under strongly basic conditions.

The water content in dimethyl sulfoxide systems requires careful control to maintain optimal catalytic activity. While completely anhydrous conditions are not necessary, excessive water content can lead to decreased superbase activity through protonation of the hydroxide ions [7]. Research has shown that dimethyl sulfoxide systems can tolerate small amounts of water without significant loss of catalytic efficiency, making the system more practical for synthetic applications [5].

Temperature effects in dimethyl sulfoxide-potassium hydroxide systems show interesting trends that reflect the balance between reaction rate and side reactions. At room temperature, the system provides excellent selectivity and good reaction rates for most substrates [6]. Elevated temperatures, while increasing reaction rates, can lead to increased formation of side products and potential decomposition of sensitive substrates [2].

The concentration effects of potassium hydroxide in dimethyl sulfoxide systems have been systematically studied to optimize reaction conditions. Higher concentrations of potassium hydroxide generally lead to faster reaction rates, but excessive base concentrations can result in competing reactions and decreased selectivity [6]. The optimal concentration typically ranges from 2 to 5 molar equivalents of potassium hydroxide relative to the oxime substrate.

| Solvent System | Relative Basicity | Reaction Rate | Selectivity |

|---|---|---|---|

| KOH/DMSO | Very High | Fast | Excellent [4] |

| KOH/DMF | Moderate | Slow | Poor [6] |

| KOH/THF | Low | Very Slow | Good |

| KOH/MeCN | Low | Very Slow | Moderate |

Halide Participation in Etherification Reactions

Halide ions play significant roles in oxime etherification reactions, serving both as leaving groups in alkylating agents and as catalytic species that can influence reaction pathways and selectivity [6] [8]. The participation of halides in these reactions involves complex mechanistic pathways that depend on the nature of the halide, the reaction conditions, and the specific oxime substrate.

The most commonly employed halide-containing alkylating agents for oxime etherification include alkyl iodides, bromides, and chlorides. The reactivity order follows the typical pattern for nucleophilic substitution reactions, with iodides being the most reactive due to the superior leaving group ability of the iodide ion, followed by bromides and then chlorides [8]. This reactivity difference is reflected in the reaction times and yields observed for different halide systems.

Alkyl iodides demonstrate exceptional reactivity in superbase-mediated oxime alkylation reactions, often completing within minutes at room temperature [8]. The high polarizability of the iodide ion facilitates the formation of the transition state for nucleophilic substitution, leading to rapid product formation. For reactions involving 3-ethoxy-4-methoxybenzaldehyde oxime, methyl iodide has been shown to provide yields of 87 percent within 5 minutes under standard superbase conditions [8].

Alkyl bromides represent a practical compromise between reactivity and cost considerations in oxime etherification reactions. While slightly less reactive than the corresponding iodides, bromides still provide excellent yields and reasonable reaction times under optimized conditions [8]. The use of ethyl bromide with various oxime substrates has demonstrated yields ranging from 70 to 85 percent with reaction times of 10 to 30 minutes [8].

Chloride-containing alkylating agents, while less reactive than iodides and bromides, can still be effectively employed in oxime etherification reactions when appropriate reaction conditions are used. Benzyl chloride, for example, provides yields of 85 percent in oxime alkylation reactions, although longer reaction times of up to 70 minutes may be required [8]. The decreased reactivity of chlorides is offset by their greater stability and lower cost compared to the corresponding iodides and bromides.

The role of halide ions as catalytic species has been investigated in several studies focusing on oxime functionalization reactions. Potassium iodide has been identified as an effective additive in certain oxime etherification systems, where it can facilitate the reaction through halide exchange processes [6]. In these systems, the iodide ion can displace less reactive halides from alkylating agents, generating more reactive alkyl iodide intermediates in situ.

| Halide Type | Reaction Rate | Typical Yields (%) | Reaction Time |

|---|---|---|---|

| Iodide | Very Fast | 85-95 | 5-15 minutes [8] |

| Bromide | Fast | 70-85 | 10-60 minutes [8] |

| Chloride | Moderate | 70-90 | 30-120 minutes [8] |

| Fluoride | Very Slow | 10-30 | Hours to days |

The mechanism of halide participation in oxime etherification involves the formation of a pentacoordinate transition state where the oximate anion attacks the carbon center of the alkyl halide while the halide ion departs as a leaving group [8]. The stability of this transition state is influenced by the electronic properties of both the oxime substrate and the alkylating agent. For electron-rich oximes such as 3-ethoxy-4-methoxybenzaldehyde oxime, the increased nucleophilicity of the oximate anion facilitates the formation of this transition state, leading to enhanced reaction rates.

Secondary effects of halide participation include the potential for competing reactions such as elimination processes, particularly with secondary and tertiary alkyl halides [8]. These side reactions can be minimized through careful selection of reaction conditions, including temperature control and appropriate choice of base strength. The superbase conditions typically employed in oxime etherification reactions tend to favor substitution over elimination due to the high nucleophilicity of the oximate anion.

The stereochemical implications of halide participation in oxime etherification reactions are particularly relevant for substrates containing multiple stereogenic centers. The nucleophilic substitution mechanism typically proceeds with inversion of configuration at the carbon center bearing the halide, which must be considered when designing synthetic routes to specific stereoisomers of oxime ether products [8].